![molecular formula C6H8N2O2 B056676 methyl 1-amino-1H-pyrrole-2-carboxylate CAS No. 122181-85-5](/img/structure/B56676.png)
methyl 1-amino-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 1-amino-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 122181-85-5 . It has a molecular weight of 140.14 and its IUPAC name is methyl 1-amino-1H-pyrrole-2-carboxylate .
Synthesis Analysis
The synthesis of pyrrole derivatives, including methyl 1-amino-1H-pyrrole-2-carboxylate, often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole .Molecular Structure Analysis
The InChI code for methyl 1-amino-1H-pyrrole-2-carboxylate is 1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 1-amino-1H-pyrrole-2-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Enzymatic Synthesis
“Methyl 1-amino-1H-pyrrole-2-carboxylate” can be used in the enzymatic synthesis of novel pyrrole esters . The enzymatic approach for transesterification to synthesize pyrrole esters has been reported, with an optimum yield of 92% . This method is advantageous due to its selectivity and specificity, reusability, mild conditions, and the production of purer products .
Fragrance Industry
This compound has applications in the fragrance industry. Pyrrolyl esters, including “methyl 1-amino-1H-pyrrole-2-carboxylate”, have been found to present sweet and acid aroma . These esters are often utilized in the food, fragrance, cosmetic, coating, and pharmaceutical sectors as flavoring and aroma ingredients .
Thermal Stability
Pyrrole esters synthesized from “methyl 1-amino-1H-pyrrole-2-carboxylate” have excellent thermal stability . This property is crucial for their applications in various industries, including the manufacturing of polymers and materials that require high thermal stability .
Organic Synthesis
“Methyl 1-amino-1H-pyrrole-2-carboxylate” serves as an essential building block for organic synthesis . It can be used to create diverse functionalized products, particularly pyrrole esters, which have special aromatic organoleptic qualities .
Bioactive Compounds
Pyrrole esters, including “methyl 1-amino-1H-pyrrole-2-carboxylate”, have found use in bioactive compounds . These compounds have garnered interest due to their potential applications in drug discovery and development .
Chemical Intermediates
“Methyl 1-amino-1H-pyrrole-2-carboxylate” is used as a chemical and organic intermediate . It plays a crucial role in the synthesis of various other compounds in chemical reactions .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statement H319 is associated with it, which means it causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Mode of Action
It is known that pyrrole derivatives can interact with biological targets in various ways, often involving the formation of covalent bonds with target molecules .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a variety of biochemical reactions, including the synthesis of n-substituted pyrroles .
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w value, is 1.52 (iLOGP) and 2.1 (XLOGP3) .
Result of Action
Pyrrole derivatives are known to have various biological activities, which can result in a range of molecular and cellular effects .
Action Environment
The action of methyl 1-amino-1H-pyrrole-2-carboxylate can be influenced by various environmental factors. For instance, it is slightly soluble in water , which could affect its distribution and action in aqueous environments. Additionally, it is stable under recommended storage conditions but is incompatible with strong oxidizing agents , suggesting that its stability and efficacy could be affected by the presence of such agents in its environment.
properties
IUPAC Name |
methyl 1-aminopyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXCPFDMJGEDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555944 | |
Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-amino-1H-pyrrole-2-carboxylate | |
CAS RN |
122181-85-5 | |
Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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